molecular formula C13H17N3O2S B2477093 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034333-53-2

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2477093
CAS No.: 2034333-53-2
M. Wt: 279.36
InChI Key: SYLSWOWDILVXHX-UHFFFAOYSA-N
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Description

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features both isoxazole and thiophene moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The isoxazole ring is then alkylated with a propyl chain.

    Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.

    Urea formation: The final step involves the reaction of the isoxazole and thiophene intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Both the isoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the isoxazole ring yields isoxazolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with isoxazole and thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The urea linkage may also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate instead of a urea linkage.

    1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)amide: Similar structure but with an amide instead of a urea linkage.

Uniqueness

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of isoxazole and thiophene rings with a urea linkage, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-8-11(18-16-10)4-2-6-14-13(17)15-9-12-5-3-7-19-12/h3,5,7-8H,2,4,6,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLSWOWDILVXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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